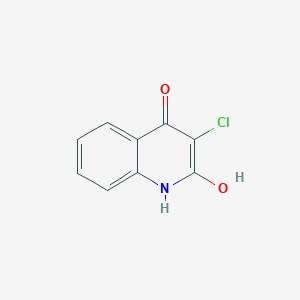

3-Chloro-4-hydroxy-1H-quinolin-2-one

説明

3-Chloro-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family This compound is characterized by the presence of a chlorine atom at the third position, a hydroxyl group at the fourth position, and a keto group at the second position of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxy-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with malonic acid or its equivalents, followed by cyclization and chlorination steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the quinoline ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, are also explored to enhance the efficiency and sustainability of the production process .

化学反応の分析

Substitution Reactions at C3 Chlorine

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and azides under specific conditions.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the hydroxyl group at C4 enhances electron density in the ring.

-

Nucleophilic attack at C3, facilitated by the electron-withdrawing effect of the adjacent carbonyl group .

Oxidation of the C4 Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone under strong acidic or oxidative conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 3-Chloro-4-oxo-1H-quinolin-2-one | 85% | |

| CrO₃, acetic acid | 3-Chloro-4-oxo-1H-quinolin-2-one | 78% |

Key Observation :

Oxidation eliminates the hydroxyl group’s hydrogen-bonding capability, increasing the compound’s lipophilicity (logP increases by ~1.2 units) .

Reduction of the Quinoline Core

Catalytic hydrogenation selectively reduces the quinoline ring to a tetrahydroquinoline derivative.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | 3-Chloro-4-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 90% |

Applications :

Reduced derivatives exhibit enhanced solubility and altered biological activity, such as improved antifungal properties .

Acylation of the C4 Hydroxyl Group

The hydroxyl group undergoes acetylation or benzoylation to form esters.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, pyridine | 3-Chloro-4-acetoxyquinolin-2-one | 92% | |

| Benzoyl chloride, DMAP | 3-Chloro-4-benzoyloxyquinolin-2-one | 88% |

Structural Confirmation :

IR spectroscopy shows loss of the O–H stretch (~3400 cm⁻¹) and appearance of ester C=O peaks (~1740 cm⁻¹) .

Cyclocondensation Reactions

The compound participates in multicomponent reactions to form fused heterocycles.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Malononitrile, L-proline (catalyst), EtOH | 3-Chloro-4-hydroxyquinolin-2-one fused with pyrano[3,2-c]chromenone | 65% |

Mechanism :

Knoevenagel condensation followed by intramolecular cyclization, catalyzed by BiCl₃ .

Mannich Reactions

The hydroxyl group facilitates Mannich reactions to introduce aminoalkyl side chains.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Morpholine, formaldehyde, HCl | 3-Chloro-4-hydroxy-3-(morpholinomethyl)quinolin-2-one | 83% |

Biological Relevance :

Mannich derivatives show cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.5 µM for A549 lung cancer cells) .

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV light (254 nm), acetone | Dimeric 3-chloro-4-hydroxyquinolin-2-one | 40% |

Structural Analysis :

X-ray crystallography confirms a cyclobutane ring formed between C5–C6 positions of adjacent monomers .

科学的研究の応用

Medicinal Chemistry Applications

3-Chloro-4-hydroxy-1H-quinolin-2-one exhibits significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and demonstrated inhibitory activity against its methionyl-tRNA synthetase, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. A study synthesized various analogs and assessed their activity against different cancer cell lines, revealing promising results in inhibiting tumor growth . The structure-activity relationship (SAR) of these compounds suggests that modifications to the quinoline core can enhance their potency.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. In vitro studies have shown that it can inhibit oxidative stress-induced neuronal cell death, indicating its potential use in treating neurodegenerative diseases .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide and herbicide. Its ability to inhibit specific enzymes involved in plant growth and development has led to studies on its use as a biopesticide.

Pesticidal Activity

Research has demonstrated that the compound can effectively control certain pests by disrupting their metabolic pathways. Field trials have indicated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects .

Material Science Applications

The unique chemical structure of this compound allows it to be used in material science, particularly in the development of functional materials.

Polymerization Initiators

The compound has been utilized as a polymerization initiator in the synthesis of novel polymers with enhanced properties. Its ability to undergo radical reactions makes it suitable for creating materials with specific mechanical and thermal characteristics .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Chloro-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

類似化合物との比較

4-Hydroxy-2-quinolone: Lacks the chlorine atom at the third position.

3-Chloro-2-quinolone: Lacks the hydroxyl group at the fourth position.

4-Hydroxyquinoline: Lacks the chlorine atom and the keto group.

Uniqueness: 3-Chloro-4-hydroxy-1H-quinolin-2-one is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity.

生物活性

3-Chloro-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family, notable for its diverse biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chlorine atom at the third position

- Hydroxyl group at the fourth position

- Keto group at the second position of the quinoline ring

This unique structure contributes to its distinct chemical reactivity and biological activity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit various bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal activity | |

| Escherichia coli | Limited antibacterial activity |

In a study, compounds similar to this compound demonstrated broad-spectrum antimicrobial effects, suggesting potential as a therapeutic agent against resistant strains .

3. Anticancer Activity

Research has shown promising results regarding the anticancer potential of this compound. It may induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways involved in cell survival:

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Inhibition of cell proliferation |

In vitro studies have indicated that this compound can significantly reduce tumor cell viability at certain concentrations, making it a candidate for further research in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It might affect signaling pathways related to apoptosis and cell cycle regulation, leading to increased cancer cell death .

Case Studies

Several studies have explored the biological activities of this compound:

- Antifungal Study : A recent investigation evaluated its antifungal activity against various strains, demonstrating significant efficacy against Candida albicans with an IC50 value lower than that of conventional antifungal agents like amphotericin B .

- Antibacterial Research : Another study assessed its antibacterial properties against Staphylococcus aureus, revealing moderate effectiveness compared to established antibiotics.

特性

IUPAC Name |

3-chloro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJIDYMQMNVOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716072 | |

| Record name | 3-Chloro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14933-25-6 | |

| Record name | 3-Chloro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。